molecular formula C15H16FNO2 B14199553 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- CAS No. 864627-46-3

2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-

Katalognummer: B14199553
CAS-Nummer: 864627-46-3
Molekulargewicht: 261.29 g/mol
InChI-Schlüssel: CYLZISLQAZOBNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane and a dione ring, with a fluorophenyl group attached to the nonane ring. The presence of the fluorophenyl group imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Azaspiro[4.4]nonane-1,3-dione: Lacks the fluorophenyl group, resulting in different chemical properties.

    2-Azaspiro[4.4]nonane-1,3-dione, 2-(3-chlorophenyl)-: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and biological activity.

Uniqueness

The presence of the fluorophenyl group in 2-Azaspiro[44]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- imparts unique chemical and biological properties, making it distinct from other similar compounds

Eigenschaften

CAS-Nummer

864627-46-3

Molekularformel

C15H16FNO2

Molekulargewicht

261.29 g/mol

IUPAC-Name

2-[(2-fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C15H16FNO2/c16-12-6-2-1-5-11(12)10-17-13(18)9-15(14(17)19)7-3-4-8-15/h1-2,5-6H,3-4,7-10H2

InChI-Schlüssel

CYLZISLQAZOBNE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CC(=O)N(C2=O)CC3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.